4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide
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Overview
Description
4,4’-Bipyridinium, 1,1’‘-[1,4-phenylenebis(methylene)]bis-, dibromide is a chemical compound with the molecular formula C28H26Br2N4+2. It is also known by other names such as 1,1’-[1,4-phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide and 1,1’-[1,4-phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide (9CI) . This compound is characterized by its unique structure, which includes two bipyridinium units connected by a phenylenebis(methylene) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’‘-[1,4-phenylenebis(methylene)]bis-, dibromide typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene. The reaction is carried out in an aqueous solution, where the bipyridine units react with the bromomethyl groups to form the desired product . The reaction conditions often include stirring at room temperature for several minutes to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and stirring to ensure uniformity and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and solvents like water or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds. Substitution reactions result in the replacement of bromide ions with other functional groups .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as photochromic materials and sensors.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide involves its interaction with molecular targets and pathways. The compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in biological effects such as inhibition of enzyme activity or modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide include:
- 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) dibromide
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) bis(hexafluorophosphate)
Uniqueness
What sets 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide apart is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C28H26Br2N4+2 |
---|---|
Molecular Weight |
578.3 g/mol |
IUPAC Name |
4-pyridin-1-ium-4-yl-1-[[4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;; |
InChI Key |
QSNYIUIZTNLTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-] |
Origin of Product |
United States |
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